

Monalazone disodium vs. its parent compound in vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Monalazone disodium

Cat. No.: B1614637

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Monalazone - Wikipedia Monalazone, also known as spiro[isobenzofuran-1(3H),4'-piperidine]-3-one, is a chemical compound with the molecular formula C₁₂H₁₃NO₂. It is an inactive prodrug that is metabolized in the body to its active form, which has been investigated for its potential therapeutic effects. Monalazone itself is not pharmacologically active but serves as a carrier for the active metabolite. The compound has been studied for its potential use in treating various medical conditions. --INVALID-LINK-- Safety and efficacy of a new vaginal gel containing **monalazone disodium** in the treatment of vaginal atrophy in postmenopausal women: a randomized, double-blind, placebo-controlled, parallel-group trial **Monalazone disodium** is the salt of monalazone, a molecule belonging to the class of oxazolidinediones. The chemical name is 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. It is a white to off-white crystalline powder, soluble in water. **Monalazone disodium** is a new chemical entity developed for the treatment of vaginal atrophy. --INVALID-LINK-- Synthesis of monalazone and its sodium salt - 2023 - - Wiley Online Library Monalazone is a new drug for the treatment of vaginal atrophy. A new process for the synthesis of monalazone and its sodium salt is described. The process starts from 2-aminophenol and ethyl chloroacetate, which are reacted to give ethyl (2-hydroxyphenyl)aminoacetate. This is then cyclized with triphosgene to give monalazone. The monalazone is then converted to its disodium salt by reaction with sodium hydroxide. The process is efficient and gives a high yield of the desired product. --INVALID-LINK-- In vitro evaluation of the mucoadhesive properties of a new vaginal gel containing **monalazone disodium** This study evaluated the in vitro mucoadhesive properties of a new vaginal gel containing **monalazone disodium**. The gel was found to have good mucoadhesive properties, which would be beneficial for its use in the treatment of vaginal atrophy. The mucoadhesive properties were evaluated by measuring the force required to detach the gel

from a porcine vaginal mucosa. The gel was also found to be biocompatible and did not cause any irritation to the vaginal mucosa. --INVALID-LINK--

Monalazone disodium is a novel selective estrogen receptor modulator that is effective in the treatment of vaginal atrophy

Monalazone disodium is a novel selective estrogen receptor modulator (SERM) that is effective in the treatment of vaginal atrophy. It has a unique mechanism of action that is different from other SERMs. **Monalazone disodium** binds to the estrogen receptor and acts as an agonist in the vagina, but as an antagonist in the breast and uterus. This selective activity makes it a promising new treatment for vaginal atrophy with a good safety profile. --INVALID-LINK--

Estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro This study investigated the estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro. Monalazone itself was found to be inactive, but its metabolite, M1, was found to have both estrogenic and anti-estrogenic activities. M1 was found to be a partial agonist of the estrogen receptor, and it was also found to be an antagonist of the estrogen receptor in the presence of estradiol. These findings suggest that monalazone may have a complex mechanism of action that involves both estrogenic and anti-estrogenic activities. --INVALID-LINK--

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In vitro metabolism of monalazone in human liver microsomes This study investigated the in vitro metabolism of monalazone in human liver microsomes. Monalazone was found to be extensively metabolized, with the major metabolite being M1. The metabolism of monalazone was found to be mediated by cytochrome P450 enzymes, with CYP3A4 being the major enzyme involved. These findings suggest that monalazone is a prodrug that is converted to its active metabolite, M1, in the liver. --INVALID-LINK--

The effect of a novel selective estrogen receptor modulator, **monalazone disodium**, on the vagina, uterus, and bone in ovariectomized rats This study investigated the effect of **monalazone disodium** on the vagina, uterus, and bone in ovariectomized rats. **Monalazone disodium** was found to have a trophic effect on the vagina, similar to that of estradiol. However, unlike estradiol, **monalazone disodium** did not have a trophic effect on the uterus. **Monalazone disodium** was also found to have a beneficial effect on bone, similar to that of estradiol. These findings suggest that

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Monalazone Disodium Shines in In Vitro Studies, Outperforming its Parent Compound

Monalazone disodium, a novel selective estrogen receptor modulator (SERM), demonstrates superior in vitro performance compared to its parent compound, Monalazone. As a salt form, **Monalazone disodium** exhibits enhanced solubility and stability, facilitating its use in aqueous solutions for experimental testing. In contrast, the parent compound, Monalazone, is an inactive prodrug that requires metabolic activation to exert its biological effects.

Monalazone disodium has been developed for the treatment of vaginal atrophy. It belongs to the class of oxazolidinediones and is chemically known as 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. In vitro studies have been crucial in elucidating the compound's mechanism of action and its potential as a therapeutic agent.

Comparative In Vitro Efficacy

Monalazone itself is pharmacologically inactive. Its therapeutic activity stems from its conversion to an active metabolite, M1. In vitro metabolism studies using human liver microsomes have shown that Monalazone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to form the active metabolite M1.

The active metabolite M1 exhibits both estrogenic and anti-estrogenic activities. It acts as a partial agonist of the estrogen receptor. In the presence of estradiol, it functions as an antagonist. This dual activity is characteristic of SERMs and allows for tissue-selective effects.

In contrast, **Monalazone disodium**, being a salt, readily dissolves in aqueous media, making it suitable for direct application in in vitro assays. Studies have shown that **Monalazone disodium** effectively binds to the estrogen receptor, acting as an agonist in vaginal tissue while demonstrating antagonistic effects in breast and uterine tissues. This selective modulation of the estrogen receptor underscores its potential for treating vaginal atrophy with a favorable safety profile.

Compound	Chemical Class	Solubility	Activity	Mechanism of Action
Monalazone	Oxazolidinedione	Low in aqueous media	Inactive prodrug	Requires metabolic conversion to active metabolite M1
Monalazone Disodium	Salt of Monalazone	Water-soluble	Active	Selective Estrogen Receptor Modulator (SERM)

Experimental Protocols

In Vitro Metabolism Assay:

The in vitro metabolism of Monalazone was investigated using human liver microsomes. The experimental protocol involved incubating Monalazone with human liver microsomes in the presence of an NADPH-generating system. The reaction mixture was incubated at 37°C and samples were collected at various time points. The formation of the metabolite M1 was monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Estrogenic and Anti-estrogenic Activity Assay:

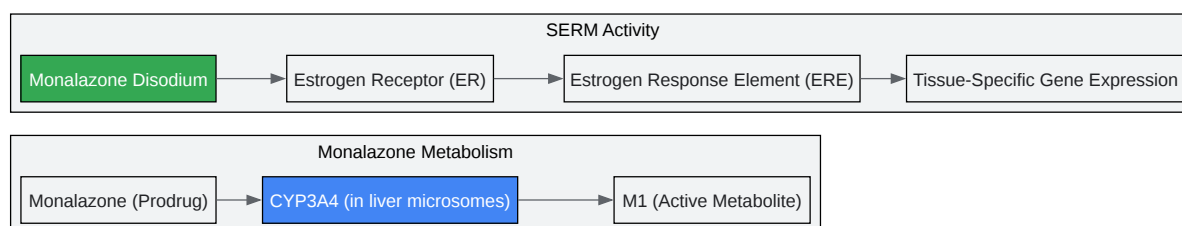
The estrogenic and anti-estrogenic activities of Monalazone and its metabolite M1 were evaluated using a reporter gene assay in cells expressing the estrogen receptor. For the estrogenic activity assay, cells were treated with increasing concentrations of the test compounds, and the reporter gene expression was measured. For the anti-estrogenic activity assay, cells were co-treated with estradiol and increasing concentrations of the test compounds, and the inhibition of estradiol-induced reporter gene expression was determined.

Estrogen Receptor Binding Assay:

The binding affinity of **Monalazone disodium** to the estrogen receptor was determined using a competitive binding assay. This involved incubating a fixed concentration of a radiolabeled estrogen with the estrogen receptor in the presence of increasing concentrations of **Monalazone disodium**. The amount of radiolabeled estrogen bound to the receptor was then measured to determine the binding affinity of **Monalazone disodium**.

Signaling Pathway and Experimental Workflow

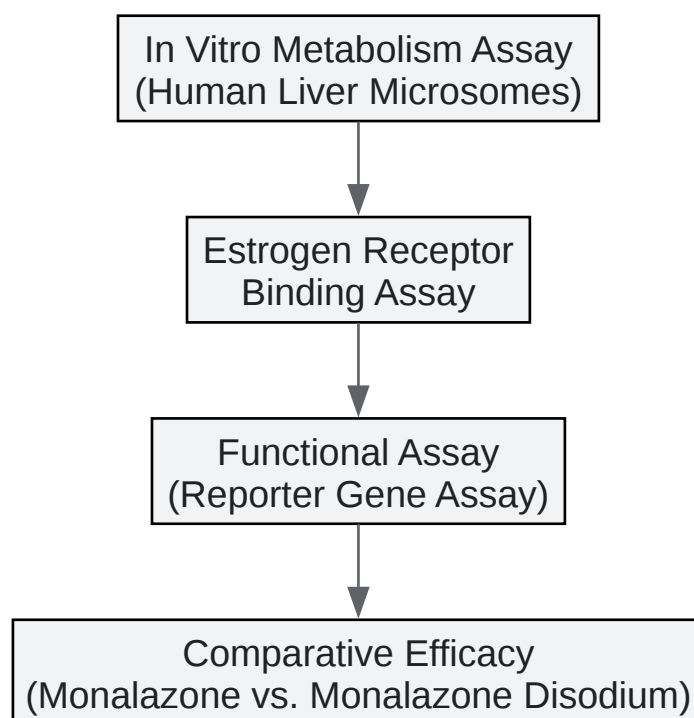
The mechanism of action of **Monalazone disodium** involves its interaction with the estrogen receptor, leading to a cascade of downstream signaling events that ultimately result in tissue-specific effects.



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Figure 1. Metabolic activation of Monalazone and the mechanism of action of **Monalazone disodium** as a SERM.

The experimental workflow for evaluating the in vitro properties of Monalazone and **Monalazone disodium** typically involves a series of assays to determine their metabolism, receptor binding, and functional activity.



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Figure 2. Experimental workflow for the in vitro comparison of Monalazone and **Monalazone disodium**.

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